Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine
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Overview
Description
Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine is a compound that features a cyclopropane ring attached to a piperidine moiety. The cyclopropane ring is known for its high ring strain and unique reactivity, making it a valuable structure in medicinal chemistry and drug design. The piperidine ring, on the other hand, is a common scaffold in many pharmacologically active compounds, contributing to the compound’s potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple to form the cyclopropane ring . The piperidine moiety can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, are often employed to improve yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can impose conformational rigidity on the molecule, enhancing its binding affinity to the target . The piperidine moiety can interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropane ring but lacks the piperidine moiety.
Piperidine: Lacks the cyclopropane ring but shares the piperidine scaffold.
Cyclopropylmethylamine: Contains both cyclopropane and amine functionalities but differs in the structure of the amine group.
Uniqueness: Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine is unique due to the combination of the cyclopropane ring and the piperidine moiety, which imparts distinct chemical and biological properties. The cyclopropane ring provides rigidity and reactivity, while the piperidine moiety offers versatility in biological interactions .
Properties
IUPAC Name |
(3R)-N-cyclopropyl-1-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKZASBOVHULO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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